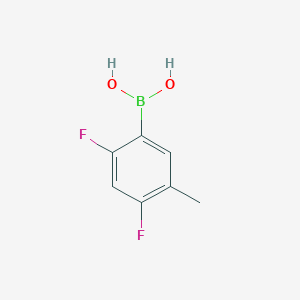

(2,4-Difluoro-5-methylphenyl)boronic acid

Description

The exact mass of the compound (2,4-Difluoro-5-methylphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,4-Difluoro-5-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Difluoro-5-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRDEWLPPDFBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900175-09-9 | |

| Record name | (2,4-difluoro-5-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (2,4-Difluoro-5-methylphenyl)boronic acid: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

Introduction

(2,4-Difluoro-5-methylphenyl)boronic acid is a specialized organoboron compound that has emerged as a critical building block for researchers in medicinal chemistry and materials science. As a trifunctionalized aromatic ring, it offers a synthetically versatile scaffold for creating complex molecular architectures. The presence of two electron-withdrawing fluorine atoms significantly modulates the electronic properties of the phenyl ring, influencing reactivity and the physicochemical characteristics of derivative compounds, such as metabolic stability and binding affinity in biological systems. The methyl group provides an additional point for steric and electronic differentiation.

This guide provides an in-depth technical overview of (2,4-Difluoro-5-methylphenyl)boronic acid, covering its physicochemical properties, a detailed and validated synthesis protocol, comprehensive characterization methods, and its cornerstone application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to effectively utilize this valuable reagent.

Physicochemical Properties and Structure

The precise arrangement of substituents on the phenyl ring dictates the molecule's utility in synthetic applications. The fluorine atoms at positions 2 and 4, combined with the methyl group at position 5, create a unique electronic and steric profile that is instrumental in directing subsequent chemical transformations.

Chemical Structure

Caption: Chemical structure of (2,4-Difluoro-5-methylphenyl)boronic acid.

Key Identifiers and Properties

The fundamental properties of this reagent are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 900175-09-9 | [1] |

| Molecular Formula | C₇H₇BF₂O₂ | [1] |

| Molecular Weight | 171.94 g/mol | [1][] |

| Appearance | Typically a white to off-white solid | [3] |

| Purity | >97% (Typical) | [4] |

| Topological Polar Surface Area | 40.5 Ų | [] |

| Hydrogen Bond Donors | 2 | [] |

| Hydrogen Bond Acceptors | 4 | [] |

Synthesis and Purification

The most reliable and widely adopted method for the synthesis of arylboronic acids is through the reaction of an organometallic intermediate (either a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[5] This approach offers high yields and tolerates a wide range of functional groups.

Retrosynthetic Analysis & Rationale

The synthesis logically begins with the corresponding aryl bromide, 1-bromo-2,4-difluoro-5-methylbenzene . This precursor is chosen for its commercial availability and the high efficiency of its conversion into a Grignard reagent. The carbon-bromine bond is sufficiently reactive to undergo oxidative insertion with magnesium metal, while the carbon-fluorine bonds remain inert under these conditions. The subsequent reaction with trimethyl borate is a classic and robust method for introducing the boronic acid moiety. Low temperature is critical during this step to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of undesired diarylborinic acid or triarylborane byproducts.[6]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials:

-

1-bromo-2,4-difluoro-5-methylbenzene

-

Magnesium turnings

-

Iodine (one crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to remove adsorbed moisture.

-

Causality: The Grignard reagent is extremely sensitive to water and protic solvents. Ensuring a completely anhydrous environment is paramount for reaction success.

-

-

Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Cover with a small amount of anhydrous THF. In the dropping funnel, add a solution of 1-bromo-2,4-difluoro-5-methylbenzene (1.0 eq.) in anhydrous THF.

-

Initiation: Add a small portion of the aryl bromide solution to the magnesium. The brown color of the iodine should fade, and gentle bubbling should be observed, indicating the reaction has initiated. If not, gentle heating with a heat gun may be required.

-

Checkpoint: Successful initiation is the most critical step. The disappearance of the iodine color is a visual confirmation that the magnesium surface has been activated.

-

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting grey-brown solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[7]

-

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (2.0 eq.) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard reagent, maintaining the internal temperature below -70 °C.

-

Causality: The low temperature prevents the diaryl and triaryl byproducts. Trimethyl borate is added in excess to ensure full conversion of the Grignard reagent.

-

-

Quenching and Hydrolysis: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and slowly quench by adding 2M HCl solution. Stir vigorously for 1 hour until two clear layers are formed.

-

Causality: The acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid and dissolves the magnesium salts into the aqueous layer.

-

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to afford (2,4-Difluoro-5-methylphenyl)boronic acid as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target boronic acid.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized product. A combination of NMR spectroscopy and mass spectrometry provides a complete analytical picture.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule. Experiments should be conducted in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.[8]

-

¹H NMR: This spectrum will confirm the presence of the aromatic and methyl protons. Expected signals include a singlet for the methyl group (around 2.2-2.4 ppm) and two distinct signals in the aromatic region (7.0-8.0 ppm) for the two aromatic protons. The protons will show coupling to the adjacent fluorine atoms (J-coupling). The two hydroxyl protons of the boronic acid group will typically appear as a broad singlet, which is exchangeable with D₂O.[7][9]

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The methyl carbon will appear upfield (around 15-20 ppm). The aromatic carbons will appear between 100-165 ppm. The carbons directly bonded to fluorine will appear as doublets with large ¹J(C-F) coupling constants (approx. 250 Hz).[8] The carbon attached to the boron atom is often broad or unobserved due to quadrupolar relaxation.

-

¹⁹F NMR: This is crucial for confirming the fluorine substitution pattern. Two distinct signals are expected, each showing coupling to the other fluorine atom and to nearby protons.

-

¹¹B NMR: A single, often broad, signal between 20-30 ppm is characteristic of a tri-coordinate boronic acid.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a high-resolution technique like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART), the exact mass can be determined, confirming the molecular formula C₇H₇BF₂O₂.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (2,4-Difluoro-5-methylphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[3]

The Catalytic Cycle Explained

The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. The generally accepted mechanism proceeds through three key stages:

-

Oxidative Addition: A low-valent Pd(0) catalyst complex reacts with an organic halide (R¹-X, e.g., an aryl bromide), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) state, forming a new organopalladium complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [-B(OH)₃]⁻. This boronate then transfers its organic group (the 2,4-difluoro-5-methylphenyl moiety) to the Pd(II) complex, displacing the halide. This is the step where the new carbon-carbon bond partners are brought together on the metal center.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanism Diagram

Sources

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (4,5-Difluoro-2-methylphenyl)boronic acid | 1416244-48-8 [sigmaaldrich.com]

- 5. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2,4-Difluoro-5-methylphenyl)boronic acid (CAS 900175-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(2,4-Difluoro-5-methylphenyl)boronic acid is a synthetically valuable organoboron compound that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the unique combination of a reactive boronic acid moiety and a substituted phenyl ring featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group. This specific substitution pattern modulates the electronic properties and steric profile of the molecule, making it a prized building block for the synthesis of complex organic molecules.[2]

Boronic acids, in general, are lauded for their stability, low toxicity, and remarkable versatility in carbon-carbon bond-forming reactions.[3] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of resulting drug candidates, a crucial aspect in pharmaceutical development.[2] This guide provides a comprehensive overview of the synthesis, characterization, and applications of (2,4-Difluoro-5-methylphenyl)boronic acid, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of (2,4-Difluoro-5-methylphenyl)boronic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 900175-09-9 | [1] |

| Molecular Formula | C₇H₇BF₂O₂ | [1] |

| Molecular Weight | 171.94 g/mol | [1] |

| Appearance | Typically a white to off-white solid | Inferred from related compounds |

| Purity | ≥95% | [4] |

Synthesis of (2,4-Difluoro-5-methylphenyl)boronic acid

The proposed synthetic pathway commences with the bromination of 1,3-difluoro-4-methylbenzene to yield 1-bromo-2,4-difluoro-5-methylbenzene, the key precursor. This precursor is then converted to the corresponding boronic acid.

Experimental Protocol (Adapted)

Step 1: Synthesis of 1-Bromo-2,4-difluoro-5-methylbenzene

This step would involve the electrophilic bromination of 1,3-difluoro-4-methylbenzene. The directing effects of the fluorine and methyl groups would need to be carefully considered to optimize the regioselectivity for the desired product.

Step 2: Synthesis of (2,4-Difluoro-5-methylphenyl)boronic acid [5]

-

Reaction Setup: A three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-bromo-2,4-difluoro-5-methylbenzene and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise, maintaining the temperature below -70°C. The reaction mixture is stirred at -78°C for 2-3 hours to ensure complete formation of the aryllithium species.

-

Borylation: Triisopropyl borate is added dropwise to the aryllithium solution at -78°C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of 1N hydrochloric acid (HCl) until the pH of the aqueous layer is between 5 and 6. The mixture is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by rinsing with n-hexane to afford (2,4-Difluoro-5-methylphenyl)boronic acid as a solid. The expected yield, based on the synthesis of a similar compound, is in the range of 70-78%.[5]

A generalized workflow for the synthesis of (2,4-Difluoro-5-methylphenyl)boronic acid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of (2,4-Difluoro-5-methylphenyl)boronic acid. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. The aromatic protons will appear as multiplets due to complex splitting from both proton-proton and proton-fluorine couplings. The methyl protons will appear as a singlet, and the acidic protons of the boronic acid group will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms at the 2- and 4-positions.

-

¹¹B NMR: The boron NMR spectrum should show a single, broad signal characteristic of a trigonal planar boronic acid.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid, B-O stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (2,4-Difluoro-5-methylphenyl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[2] This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[3]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[3]

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the coupling of (2,4-Difluoro-5-methylphenyl)boronic acid with an aryl bromide.

-

Materials:

-

(2,4-Difluoro-5-methylphenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

To a reaction vessel, add the aryl bromide, (2,4-Difluoro-5-methylphenyl)boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Discovery and Materials Science

The unique substitution pattern of (2,4-Difluoro-5-methylphenyl)boronic acid makes it a valuable synthon for introducing a 2,4-difluoro-5-methylphenyl moiety into target molecules.

-

Medicinal Chemistry: This structural motif is of interest in the design of kinase inhibitors and other therapeutic agents.[7] The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions within the active site of a target protein, potentially enhancing binding affinity and selectivity. The methyl group can provide a lipophilic contact point and influence the overall conformation of the molecule.

-

Materials Science: In the field of organic electronics, highly fluorinated aromatic compounds are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[8] The electron-withdrawing nature of the fluorine atoms can tune the HOMO/LUMO energy levels of the resulting materials, which is critical for optimizing charge injection and transport properties in OLED devices. The 2,4-difluoro-5-methylphenyl group can be incorporated into host materials, emissive materials, or electron-transport layers to enhance device performance and stability.[8]

Safety and Handling

As with all chemical reagents, (2,4-Difluoro-5-methylphenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.

For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(2,4-Difluoro-5-methylphenyl)boronic acid is a key building block for the synthesis of advanced materials and pharmaceutically relevant compounds. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the introduction of the electronically modified 2,4-difluoro-5-methylphenyl moiety. The insights and protocols provided in this guide are intended to assist researchers in leveraging the full potential of this versatile reagent in their synthetic endeavors.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google P

-

(2,4-difluoro-5-methylphenyl)boronic acid - GlobalChemMall. (URL: [Link])

-

2,4-Difluoro-phenyl-boronic acid - PubMed. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

-

Editorial: High color purity boron-based OLED materials - Frontiers. (URL: [Link])

-

Suzuki coupling reaction of various alkyl bromide with methylboronic... - ResearchGate. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. (URL: [Link])

-

Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed. (URL: [Link])

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (URL: [Link])

-

Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (URL: [Link])

-

900175-09-9,2,4-Difluoro-5-methylphenylboronic Acid-AccelaChem|AccelaChemBio. (URL: [Link])

Sources

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Editorial: High color purity boron-based OLED materials [frontiersin.org]

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of (2,4-Difluoro-5-methylphenyl)boronic acid

In the landscape of modern medicinal chemistry, arylboronic acids stand out as indispensable building blocks. Their prominence is largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2] This reaction's tolerance for a wide array of functional groups, coupled with its mild conditions, has made it a cornerstone of complex molecule synthesis in the pharmaceutical industry.[3]

Within this class of reagents, fluorinated arylboronic acids have garnered significant attention. The incorporation of fluorine atoms into a drug candidate can profoundly influence its physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[4] (2,4-Difluoro-5-methylphenyl)boronic acid is a prime example of a strategically designed building block. Its specific substitution pattern—two electron-withdrawing fluorine atoms and one electron-donating methyl group—provides a unique electronic and steric profile, offering medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents.

This guide provides a detailed examination of a robust synthetic pathway for (2,4-Difluoro-5-methylphenyl)boronic acid, outlines a comprehensive characterization protocol to ensure its identity and purity, and discusses its application as a key intermediate in drug development workflows.

Part 1: Synthesis of (2,4-Difluoro-5-methylphenyl)boronic acid

The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common and reliable method involves the reaction of an organometallic intermediate (typically an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[5][6] This approach ensures high yields and purity, provided that strictly anhydrous and anaerobic conditions are maintained.

The proposed synthesis for (2,4-Difluoro-5-methylphenyl)boronic acid begins with the corresponding aryl bromide, 1-bromo-2,4-difluoro-5-methylbenzene . The core of the reaction is a halogen-metal exchange to generate a highly reactive aryllithium species, which is then trapped by an electrophilic boron source.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating precise control over reaction conditions, which is critical for reproducibility and yield.

Materials & Reagents:

-

1-Bromo-2,4-difluoro-5-methylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

Hydrochloric Acid (HCl), 2 M

-

Ethyl Acetate

-

Hexanes

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Nitrogen or Argon gas supply

Methodology:

-

Reaction Setup (Inert Atmosphere is Critical):

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Maintain a positive pressure of inert gas throughout the entire procedure. Organolithium reagents are pyrophoric and react violently with atmospheric oxygen and moisture.

-

-

Formation of the Aryllithium Intermediate:

-

In the reaction flask, dissolve 1-bromo-2,4-difluoro-5-methylbenzene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and decomposition of the thermally sensitive aryllithium intermediate.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. Successful formation of the lithium species is the rate-determining step for the overall synthesis.

-

-

Borylation (Electrophilic Trapping):

-

While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 eq) to the reaction mixture. This is an exothermic step, and slow addition is necessary to control the reaction temperature.

-

After the addition is complete, stir the mixture at -78 °C for an additional hour.

-

Allow the reaction to slowly warm to room temperature overnight (approx. 12-16 hours) with continuous stirring. This ensures the reaction proceeds to completion.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and quench it by the slow addition of 2 M HCl. The acidic workup hydrolyzes the boronate ester to the final boronic acid and neutralizes any remaining n-butyllithium.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The resulting crude solid is typically purified by trituration or recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield (2,4-Difluoro-5-methylphenyl)boronic acid as a white to off-white crystalline solid.

-

Visualized Synthesis Workflow

Caption: Synthetic route to (2,4-Difluoro-5-methylphenyl)boronic acid.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a complete profile of the molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BF₂O₂ | [7][8] |

| Molecular Weight | 171.94 g/mol | [8] |

| Monoisotopic Mass | 172.05072 Da | [7] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Typically high (>200 °C, varies) | [4] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons and the methyl group. The two aromatic protons will appear as multiplets due to coupling with each other and with the two fluorine atoms. The methyl protons will appear as a singlet around 2.2-2.4 ppm. The acidic protons of the B(OH)₂ group often appear as a broad singlet, which is exchangeable with D₂O.

-

¹⁹F NMR: This is essential for confirming the fluorine substitution pattern. Two distinct signals are expected for the two chemically non-equivalent fluorine atoms, with their coupling constants providing further structural information.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The signal for the carbon atom attached to the boron is often broad or not observed due to quadrupolar relaxation.[9]

-

¹¹B NMR: A characteristic broad singlet is expected in the chemical shift range of δ 28-33 ppm, which is typical for tricoordinate arylboronic acids.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. Electrospray ionization (ESI) is a common technique for analyzing boronic acids.[11]

-

Expected Ions: The analysis will confirm the monoisotopic mass of the molecule (172.05 Da). Common adducts observed in positive mode are [M+H]⁺ (m/z 173.06) and [M+Na]⁺ (m/z 195.04). In negative mode, the [M-H]⁻ ion (m/z 171.04) is typically observed.[7] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm accuracy.

-

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (2,4-Difluoro-5-methylphenyl)boronic acid in drug development is as a coupling partner in the Suzuki-Miyaura reaction.[5][12] This reaction creates a new C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide (or triflate), catalyzed by a palladium complex.

Mechanism and Causality

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[2][12]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of (2,4-Difluoro-5-methylphenyl)boronic acid allows researchers to introduce this specific substituted phenyl ring into a larger molecule, thereby systematically modifying its properties to optimize for therapeutic efficacy and safety.

Visualized Suzuki-Miyaura Coupling Workflow

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

(2,4-Difluoro-5-methylphenyl)boronic acid is a high-value synthetic intermediate, engineered for the precise demands of modern drug discovery. Its successful synthesis relies on a mastery of organometallic techniques, demanding strict control over the reaction environment. The comprehensive characterization outlined here provides the necessary framework for quality assurance, ensuring that researchers are using a pure and structurally correct building block. Ultimately, the strategic application of this reagent in Suzuki-Miyaura cross-coupling reactions empowers medicinal chemists to construct novel molecular architectures, accelerating the journey toward new and improved therapeutics.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents.

-

(2,4-difluoro-5-methylphenyl)boronic acid (C7H7BF2O2) - PubChemLite. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available from: [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - SciRP.org. Available from: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

-

(PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. Available from: [Link]

-

Suzuki coupling reaction of various alkyl bromide with methylboronic... - ResearchGate. Available from: [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. Available from: [Link]

-

Synthesis of 4-tolylboronic acid - PrepChem.com. Available from: [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available from: [Link]

-

11B NMR Chemical Shifts - SDSU Chemistry. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available from: [Link]

-

Boron-Containing Pharmacophore - MIT Technology Licensing Office. Available from: [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available from: [Link]

-

Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - MDPI. Available from: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. Available from: [Link]

-

(2,5-Difluoro-1,4-phenylene)diboronic acid | C6H6B2F2O4 | CID 53216760 - PubChem. Available from: [Link]

-

Improvement on synthesis of different alkyl-phenylboronic acid - PubMed. Available from: [Link]

-

c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com. Available from: [Link]

-

2,5-Difluoro-4-methylphenylboronic acid - ChemBK. Available from: [Link]

-

2,3,4,5,6-Pentafluorophenyl-boronic-acid - [19F NMR] - Chemical Shifts. Available from: [Link]

-

Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... - ResearchGate. Available from: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - (2,4-difluoro-5-methylphenyl)boronic acid (C7H7BF2O2) [pubchemlite.lcsb.uni.lu]

- 8. chembk.com [chembk.com]

- 9. chegg.com [chegg.com]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of (2,4-Difluoro-5-methylphenyl)boronic acid

This guide provides an in-depth analysis of the spectroscopic data for (2,4-Difluoro-5-methylphenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights to offer a comprehensive resource for researchers, scientists, and drug development professionals. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind expected spectral features and providing a framework for the empirical validation of this compound's structure.

Introduction: The Significance of (2,4-Difluoro-5-methylphenyl)boronic acid

(2,4-Difluoro-5-methylphenyl)boronic acid belongs to the versatile class of arylboronic acids, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. The specific substitution pattern of this molecule—two electron-withdrawing fluorine atoms and an electron-donating methyl group—imparts unique electronic properties that can influence reactivity, selectivity, and the physiological activity of resulting compounds. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its incorporation into more complex molecular architectures.

Below is a diagram illustrating the molecular structure of (2,4-Difluoro-5-methylphenyl)boronic acid, highlighting the key functional groups that govern its spectroscopic behavior.

Figure 1. Molecular structure of (2,4-Difluoro-5-methylphenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2,4-Difluoro-5-methylphenyl)boronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. The aromatic region will be of particular interest due to the complex splitting patterns arising from both proton-proton and proton-fluorine couplings.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.2 | br s | - | B(OH)₂ |

| ~ 7.4 - 7.6 | d | ~8.5 (³JHH) | H-6 |

| ~ 6.8 - 7.0 | d | ~8.5 (³JHH) | H-3 |

| ~ 2.3 | s | - | CH₃ |

Rationale Behind Assignments:

-

B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and their chemical shift can be highly variable depending on concentration, solvent, and temperature. They often appear as a broad singlet and may exchange with D₂O.

-

Aromatic Protons (H-3 and H-6): The two aromatic protons are in distinct chemical environments. H-6 is ortho to the boronic acid group and meta to a fluorine atom, while H-3 is ortho to one fluorine and meta to another. The electron-withdrawing nature of the boronic acid and fluorine atoms will shift these protons downfield. The observed splitting will primarily be a doublet for each due to coupling with the adjacent aromatic proton (³JHH). Further splitting due to coupling with fluorine (³JHF and ⁴JHF) is expected, which may lead to more complex multiplets (e.g., doublet of doublets).

-

Methyl Protons (CH₃): The methyl group protons are shielded and will appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their electronic environment. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, resulting in singlets for each carbon. However, the presence of fluorine will introduce C-F coupling, which is a key diagnostic feature.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| ~ 160 - 165 | dd | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 | C-4 |

| ~ 158 - 163 | dd | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 | C-2 |

| ~ 135 - 140 | s | - | C-5 |

| ~ 130 - 135 | d | ³JCF ≈ 3-5 | C-6 |

| ~ 125 - 130 | br s | - | C-1 |

| ~ 110 - 115 | dd | ²JCF ≈ 20-25, ⁴JCF ≈ 3-5 | C-3 |

| ~ 14 - 18 | s | - | CH₃ |

Causality of Chemical Shifts and Splittings:

-

Carbons bonded to Fluorine (C-2, C-4): These carbons will be significantly downfield due to the strong electron-withdrawing effect of fluorine and will appear as doublets of doublets due to large one-bond coupling (¹JCF) to the directly attached fluorine and a smaller two-bond coupling (²JCF) to the other fluorine.

-

Carbon bonded to Boron (C-1): The signal for the carbon attached to the boronic acid group is often broadened due to quadrupolar relaxation of the boron nucleus, and its chemical shift is influenced by the electronegativity of the boronic acid moiety.[1]

-

Other Aromatic Carbons (C-3, C-5, C-6): Their chemical shifts and splitting patterns are dictated by their proximity to the fluorine, methyl, and boronic acid groups. The C-F coupling constants decrease with the number of bonds separating the nuclei.

-

Methyl Carbon: The methyl carbon will be in the typical upfield aliphatic region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms.

Expected ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -120 | d | ³JFF ≈ 15-20 | F (at C-4) |

| ~ -115 to -125 | d | ³JFF ≈ 15-20 | F (at C-2) |

Interpretation:

-

The two fluorine atoms are in different chemical environments and will thus have distinct chemical shifts. Their resonances will appear as doublets due to three-bond fluorine-fluorine coupling (³JFF). The exact chemical shifts are sensitive to the electronic effects of the other substituents.[2] Further coupling to aromatic protons will also be present.

¹¹B NMR Spectroscopy

¹¹B NMR is useful for confirming the presence and oxidation state of the boron atom.

Expected ¹¹B NMR Data (160 MHz, CDCl₃, referenced to BF₃·OEt₂)

| Chemical Shift (δ, ppm) | Peak Shape | Assignment |

| ~ 28 - 33 | br s | B(OH)₂ |

Expert Insight:

-

The chemical shift for tricoordinate boronic acids typically falls in this range.[3] The peak is usually broad due to the quadrupolar nature of the ¹¹B nucleus. The presence of a signal in this region is a strong confirmation of the boronic acid functionality.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of (2,4-Difluoro-5-methylphenyl)boronic acid will be characterized by absorptions corresponding to O-H, C-H, C=C, B-O, and C-F bonds.

Expected IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3600 | Broad, Strong | O-H stretch (from B(OH)₂) |

| ~ 2900 - 3000 | Medium | Aromatic and Aliphatic C-H stretch |

| ~ 1600 - 1620 | Medium | Aromatic C=C stretch |

| ~ 1350 - 1450 | Strong | B-O stretch |

| ~ 1100 - 1250 | Strong | C-F stretch |

Self-Validating Protocols:

-

The broad O-H stretch is a hallmark of the boronic acid group and is often the most prominent feature in the spectrum.[4] Its disappearance upon the formation of a boronate ester is a key diagnostic tool in reaction monitoring.

-

The strong C-F stretching bands in the fingerprint region provide definitive evidence for the fluorine substituents.[5]

-

The B-O stretching vibration is also a characteristic and strong absorption for boronic acids.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For boronic acids, electrospray ionization (ESI) is a common technique. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) under certain conditions, which can complicate the mass spectrum.[7]

Expected MS Data (ESI+)

| m/z | Ion |

| 173.05 | [M+H]⁺ |

| 155.04 | [M-OH]⁺ |

Fragmentation Pathway and Trustworthiness:

-

The observation of the protonated molecular ion ([M+H]⁺) at m/z 173.05 would confirm the molecular weight of the compound.

-

A common fragmentation pathway for phenylboronic acids is the loss of a hydroxyl group, leading to the [M-OH]⁺ ion at m/z 155.04.

-

Methodological Consideration: The choice of ionization technique and solvent system is crucial for obtaining a clean mass spectrum of boronic acids. Using a method that minimizes dehydration to the boroxine is recommended for accurate molecular weight determination.[8]

The fragmentation logic can be visualized as follows:

Figure 2. A plausible fragmentation pathway for (2,4-Difluoro-5-methylphenyl)boronic acid in ESI-MS.

Conclusion

The spectroscopic characterization of (2,4-Difluoro-5-methylphenyl)boronic acid is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. The presence of two fluorine atoms introduces characteristic couplings in the NMR spectra that are highly diagnostic. The IR spectrum is dominated by the boronic acid and C-F functionalities, while the mass spectrum confirms the molecular weight. This guide provides a robust framework for the analysis of this important synthetic building block, enabling researchers to confidently verify its structure and purity in their applications.

References

-

MDPI. A Dual-Dynamic Crosslinked Polysaccharide-Based Hydrogel Loaded with Exosomes for Promoting Diabetic Wound Healing. Available at: [Link]

-

PubChem. 2,4-Difluoro-5-methylbenzoic acid. Available at: [Link]

-

Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

-

ResearchGate. ¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid 5 a. Available at: [Link]

-

Chegg. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. Available at: [Link]

-

PubMed. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Available at: [Link]

-

ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]

-

Journal of the American Chemical Society. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Available at: [Link]

-

National Institutes of Health. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Available at: [Link]

-

Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available at: [Link]

-

SpectraBase. 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available at: [Link]

-

pubs.acs.org. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Available at: [Link]

-

San Diego State University. 11B NMR Chemical Shifts. Available at: [Link]

-

National Institutes of Health. Arylboronic acid chemistry under electrospray conditions. Available at: [Link]

-

National Institutes of Health. Synthesis of biologically active boron-containing compounds. Available at: [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

-

Taylor & Francis Online. Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Available at: [Link]

-

University of Ottawa. 19Flourine NMR. Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

-

Chemistry LibreTexts. 5.6: 13C-NMR Spectroscopy. Available at: [Link]

- Google Patents. Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Guide to the Thermal Stability of (2,4-Difluoro-5-methylphenyl)boronic Acid for Pharmaceutical Development

Foreword: The Critical Role of Thermal Stability in Drug Development

In the landscape of modern pharmaceutical development, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1][2] The compound (2,4-Difluoro-5-methylphenyl)boronic acid, with its specific substitution pattern, offers unique electronic and steric properties that are highly valuable in the synthesis of complex drug candidates. However, the successful transition of a compound from a laboratory curiosity to a viable active pharmaceutical ingredient (API) intermediate hinges on a thorough understanding of its chemical and physical properties. Among these, thermal stability is a cornerstone of process safety, scalability, and product purity. This guide provides an in-depth technical overview of the thermal stability of (2,4-Difluoro-5-methylphenyl)boronic acid, offering insights for researchers, scientists, and drug development professionals.

Understanding the Inherent Stability of Arylboronic Acids

Arylboronic acids are generally solid materials that are relatively stable and easy to handle, which contributes to their widespread use in organic synthesis.[3] However, they are susceptible to several degradation pathways, particularly under thermal stress. A key consideration is the propensity of boronic acids to undergo dehydration to form their corresponding boroxine anhydrides.[4] This process is a reversible equilibrium, but it can be driven forward by heat.

The substitution pattern on the phenyl ring significantly influences the thermal stability of an arylboronic acid. The presence of electron-withdrawing fluorine atoms, as in (2,4-Difluoro-5-methylphenyl)boronic acid, can impact the acidity of the boronic acid and its susceptibility to degradation.

Key Thermal Degradation Pathways

A comprehensive understanding of potential degradation pathways is essential for developing robust synthetic processes and ensuring the long-term stability of the material. For (2,4-Difluoro-5-methylphenyl)boronic acid, two primary thermal degradation pathways should be considered:

-

Dehydration to Boroxine: This is often the initial and most common thermal event. The removal of water molecules leads to the formation of a cyclic trimer anhydride, a boroxine. While this is not always a "decomposition" in the destructive sense, the formation of this impurity can have significant implications for reactivity in subsequent synthetic steps and for the overall purity profile of the final product.

-

Protodeboronation: This is a more destructive pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This results in the formation of 1,3-difluoro-4-methylbenzene, an impurity that is often difficult to remove. The presence of water and trace acids or bases can catalyze this process, which is often accelerated at elevated temperatures.

-

Oxidative Decomposition: In the presence of oxygen, particularly at elevated temperatures, oxidative degradation can occur. This can lead to the formation of phenolic impurities and other complex byproducts. The initial step in the degradation of phenylboronic acid can be its conversion to phenol.[5]

The following diagram illustrates the primary thermal degradation pathways for a generic arylboronic acid, which are applicable to (2,4-Difluoro-5-methylphenyl)boronic acid.

Caption: Primary thermal degradation pathways for (2,4-Difluoro-5-methylphenyl)boronic acid.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of (2,4-Difluoro-5-methylphenyl)boronic acid. The following techniques provide complementary information.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature.[6] For (2,4-Difluoro-5-methylphenyl)boronic acid, TGA can reveal the onset temperature of decomposition and the presence of volatile components.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of (2,4-Difluoro-5-methylphenyl)boronic acid into an alumina or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can help to distinguish between thermal and oxidative decomposition.

-

Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the onset temperature of mass loss, which indicates the beginning of decomposition.

-

Quantify the percentage of mass loss at different temperature intervals.

-

Analyze the shape of the derivative of the TGA curve (DTG) to identify distinct decomposition steps.

-

Expected Results:

A typical TGA curve for an arylboronic acid might show an initial small mass loss corresponding to the dehydration to the boroxine, followed by a more significant mass loss at a higher temperature, indicating bulk decomposition.

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 100-150 | ~5-10% | Potential loss of water (dehydration to boroxine) |

| >200 | Significant | Onset of bulk decomposition |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9][10] It is used to determine melting points, phase transitions, and the heat of decomposition.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of (2,4-Difluoro-5-methylphenyl)boronic acid into a hermetically sealed aluminum DSC pan. A sealed pan is crucial to prevent the evaporation of water during the dehydration process.

-

Instrument Setup:

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program: Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting or dehydration.

-

Identify exothermic peaks, which typically indicate decomposition. The onset temperature of the exotherm is a critical measure of thermal instability.

-

Expected Results:

The DSC thermogram of (2,4-Difluoro-5-methylphenyl)boronic acid would be expected to show an endotherm corresponding to its melting point. A broader endotherm at lower temperatures could indicate the dehydration to the boroxine. A sharp exotherm at higher temperatures would signify the onset of decomposition. While no specific data exists for the target molecule, a related compound, 4-Fluoro-2-methylphenylboronic acid, has a reported melting point of 201 °C.[1]

Caption: Workflow for the experimental determination of thermal stability.

Mitigation Strategies and Safe Handling

Given the potential for thermal degradation, several strategies should be employed to ensure the stability and purity of (2,4-Difluoro-5-methylphenyl)boronic acid during storage and use.

-

Storage Conditions: The material should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of both dehydration and oxidative degradation. The recommended storage temperature is often between 2-8°C.

-

Process Temperature Control: During synthetic reactions, careful control of the temperature is paramount. Exceeding the decomposition temperature can lead to the formation of impurities that may be difficult to remove from the final product.

-

Inert Atmosphere: When handling the compound at elevated temperatures, it is crucial to maintain an inert atmosphere to prevent oxidative decomposition.

-

Moisture Control: As water can facilitate protodeboronation, it is important to use anhydrous solvents and reagents when working with (2,4-Difluoro-5-methylphenyl)boronic acid, especially at elevated temperatures.

Conclusion

References

-

Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map. Retrieved from [Link]

-

Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

PubMed Central. (n.d.). Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

Resolve Mass. (2026, January 9). Understanding Thermogravimetric Analysis TGA for Material Characterization. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]

- 6. m.youtube.com [m.youtube.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 9. tainstruments.com [tainstruments.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of (2,4-Difluoro-5-methylphenyl)boronic Acid: A Keystone Building Block in Modern Medicinal Chemistry

Abstract

This in-depth technical guide explores the discovery, synthesis, and application of (2,4-Difluoro-5-methylphenyl)boronic acid (CAS No. 900175-09-9), a highly valuable reagent in contemporary drug discovery and development. While not marked by a singular, celebrated moment of discovery, its history is woven into the fabric of modern synthetic chemistry, where the demand for structurally unique and functionally optimized building blocks is paramount. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing a robust synthetic protocol, elucidating the mechanistic principles, and showcasing its strategic importance in the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.

Introduction: The Ascendancy of Organoboron Compounds in a Fluorinated World

The trajectory of modern organic synthesis, particularly within medicinal chemistry, is inextricably linked to the development of novel catalytic cross-coupling reactions and the availability of diverse, functionalized building blocks. Among these, arylboronic acids have risen to prominence as indispensable reagents, largely due to their stability, low toxicity, and exceptional versatility in reactions such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1]

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated arylboronic acids, such as (2,4-Difluoro-5-methylphenyl)boronic acid, have become highly sought-after intermediates. These compounds serve as critical linchpins in the assembly of complex pharmaceutical agents, enabling the precise installation of a difluoro-tolyl moiety.

The Genesis of a Specialized Reagent: A History of Necessity

The "discovery" of (2,4-Difluoro-5-methylphenyl)boronic acid is not chronicled in a single, seminal publication. Instead, its emergence is a testament to the needs of process and medicinal chemists. It was likely first synthesized as a custom reagent to access a specific chemical space in the development of a new therapeutic agent. Its value lies in the unique substitution pattern on the phenyl ring: two electron-withdrawing fluorine atoms and one electron-donating methyl group. This arrangement significantly influences the electronic properties of the molecule and its reactivity in cross-coupling reactions, offering a distinct advantage in fine-tuning the properties of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of (2,4-Difluoro-5-methylphenyl)boronic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 900175-09-9 | [1] |

| Molecular Formula | C₇H₇BF₂O₂ | [1] |

| Molecular Weight | 171.94 g/mol | [1] |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically ≥97% | Supplier Data |

Synthesis and Mechanistic Rationale

The most reliable and widely practiced methods for the synthesis of arylboronic acids involve the borylation of an organometallic intermediate, which is typically generated from the corresponding aryl halide.[2] The organolithium route is often preferred for its high reactivity and efficiency, especially with poly-functionalized aromatic systems.

Proposed Synthetic Pathway

The synthesis of (2,4-Difluoro-5-methylphenyl)boronic acid is logically approached from its corresponding aryl bromide, 1-bromo-2,4-difluoro-5-methylbenzene . The overall transformation is a two-step process involving a halogen-metal exchange followed by electrophilic trapping with a borate ester and subsequent hydrolysis.

Caption: Proposed synthetic workflow for (2,4-Difluoro-5-methylphenyl)boronic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established organolithium chemistry for the synthesis of arylboronic acids.[3]

Step A: Synthesis of 1-bromo-2,4-difluoro-5-methylbenzene (Precursor)

The precursor can be synthesized from commercially available 2,4-difluoro-5-methylaniline via a Sandmeyer reaction.

Step B: Synthesis of (2,4-Difluoro-5-methylphenyl)boronic acid

Materials:

-

1-bromo-2,4-difluoro-5-methylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B(O-iPr)₃)

-

2 M Hydrochloric acid (aq. HCl)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1-bromo-2,4-difluoro-5-methylbenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Formation of the Organolithium Reagent: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Causality: The low temperature is critical to prevent side reactions and ensure the stability of the highly reactive aryllithium species. The halogen-metal exchange is rapid at this temperature.[4]

-

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the cold solution, again maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Causality: Triisopropyl borate is used as the electrophilic boron source. Its bulky isopropyl groups help to minimize over-addition of the aryllithium reagent to the boron center, which could lead to the formation of borinic acid and borane byproducts.[5]

-

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aq. HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is triturated with cold hexanes to remove non-polar impurities, and the resulting white to off-white solid is collected by filtration and dried under vacuum to yield (2,4-Difluoro-5-methylphenyl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (2,4-Difluoro-5-methylphenyl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for constructing biaryl scaffolds common in pharmaceuticals.[1]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The reaction mechanism involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electronic nature of the (2,4-Difluoro-5-methylphenyl)boronic acid influences the rate and efficiency of the transmetalation step.

Conclusion

(2,4-Difluoro-5-methylphenyl)boronic acid stands as a prime example of a specialized building block whose existence is driven by the practical needs of modern synthetic and medicinal chemistry. While it may lack a formal "discovery" narrative, its importance is undeniable. The robust and scalable synthetic routes, coupled with its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, solidify its position as a key tool for researchers and drug developers aiming to create novel molecular entities with finely tuned properties. Its continued application will undoubtedly contribute to the advancement of pharmaceutical and materials science.

References

-

Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. Available at: [Link]

-

Brown, H. C., & Cole, T. E. (1985). Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. Organometallics, 4(5), 816–821. Available at: [Link]

- CN103570753A - Preparation method of arylboronic acid compound. Google Patents.

- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.

-

Wang, G.-W. (2017). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 94, 215-227. Available at: [Link]

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents.

-

Bilodeau, D. A., et al. (2018). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 22(9), 1249–1252. Available at: [Link]

-

Majumdar, S., & Webster, R. D. (2019). Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. Angewandte Chemie International Edition, 58(35), 12242-12246. Available at: [Link]

-

LibreTexts. (2023, May 3). 3.4: Organolithium Compounds. Chemistry LibreTexts. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

- US20230104990A1 - Crystal forms of methyl(2r,4r)-4-[[(5s)-3-(3,5-difluorophenyl)-5-vinyl-4h-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate and their herbicidal synergistic effects. Google Patents.

-

Li, J., et al. (2019). Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard reagent-based flow process. ChemistrySelect, 4(24), 7248-7251. Available at: [Link]

-

Aladdin Scientific. (n.d.). 1-Bromo-2, 5-difluoro-4-methylbenzene, min 98%, 1 gram. Retrieved from [Link]

-

Le Vaillant, F., & Waser, J. (2020). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters, 22(3), 1032–1036. Available at: [Link]

-

PubChem. (n.d.). (4-Fluoro-2-isobutoxy-5-methylphenyl)boronic acid. Retrieved from [Link]

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.

-

GlobalChemMall. (n.d.). (2,4-difluoro-5-methylphenyl)boronic acid. Retrieved from [Link]

- US7045640B2 - Method of producing 5-formyl-2-furylboronic acid. Google Patents.

- JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines. Google Patents.

-

Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]

Sources

A Technical Guide to (2,4-Difluoro-5-methylphenyl)boronic acid: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Boronic Acids in Medicinal Chemistry

(2,4-Difluoro-5-methylphenyl)boronic acid is a specialized building block that has garnered significant interest in the field of drug discovery and development. Its unique structural features, namely the difluoro substitution pattern and the methyl group on the phenyl ring, impart desirable physicochemical properties to parent molecules. These properties can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides a comprehensive overview of the commercial availability, synthesis, and practical applications of (2,4-Difluoro-5-methylphenyl)boronic acid, with a particular focus on its role in the synthesis of targeted therapeutics. Boronic acids, in general, are recognized for their versatile reactivity, stability, and low toxicity, and upon degradation, they form boric acid, which is considered an environmentally benign compound that can be eliminated by the body[1].

Commercial Availability and Supplier Landscape